molecular formula C13H20N2O3 B6632513 N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide

N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide

Cat. No. B6632513
M. Wt: 252.31 g/mol
InChI Key: VPJGBUGEPOEHFV-UHFFFAOYSA-N
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Description

N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide, also known as compound 1, is a synthetic molecule that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide 1 is not fully understood, but it is believed to involve the modulation of specific molecular targets in the brain. One proposed target is the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide 1 may increase the levels of acetylcholine in the brain, leading to improved cognitive function. Other proposed targets include ion channels and receptors involved in neuronal signaling.
Biochemical and Physiological Effects
Studies have shown that N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide 1 has a range of biochemical and physiological effects, including increased acetylcholine levels, improved cognitive function, and neuroprotective effects. In animal models, N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide 1 has been shown to improve memory and learning, reduce oxidative stress, and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide 1 in lab experiments is its synthetic nature, which allows for precise control over its properties and structure. Additionally, N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide 1 has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide 1. One area of interest is the development of more potent and selective N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamides based on the structure of N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide 1. Another direction is the investigation of its effects on other molecular targets in the brain, such as ion channels and receptors. Additionally, the potential use of N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide 1 as a diagnostic tool for neurodegenerative diseases is an area of ongoing research.

Synthesis Methods

The synthesis of N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide 1 involves the condensation reaction between 3,4-dimethyl-2,5-dioxo-pyrrolidine and 2,2-dimethyl-cyclopentane-1,3-dione. The reaction is catalyzed by a base, typically triethylamine, and occurs in a solvent, such as acetonitrile or N,N-dimethylformamide. The resulting product is purified through column chromatography to obtain pure N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide 1.

Scientific Research Applications

Compound 1 has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide 1 has been investigated as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In drug discovery, N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide 1 has been used as a lead N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide for the development of new drugs targeting specific molecular pathways. In neuroscience, N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide 1 has been studied for its effects on neuronal activity and synaptic plasticity.

properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2)7-3-4-8(13)11(17)14-9-5-6-10(16)15-12(9)18/h8-9H,3-7H2,1-2H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJGBUGEPOEHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C(=O)NC2CCC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dioxopiperidin-3-yl)-2,2-dimethylcyclopentane-1-carboxamide

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